molecular formula C13H16BrN3O2S B13093665 7-Bromo-N-(2-(dimethylamino)ethyl)isoquinoline-5-sulfonamide

7-Bromo-N-(2-(dimethylamino)ethyl)isoquinoline-5-sulfonamide

Cat. No.: B13093665
M. Wt: 358.26 g/mol
InChI Key: VWSSHAVLLRSOET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-N-(2-(dimethylamino)ethyl)isoquinoline-5-sulfonamide is a chemical compound with a complex structure that includes a bromine atom, a dimethylaminoethyl group, and a sulfonamide group attached to an isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-N-(2-(dimethylamino)ethyl)isoquinoline-5-sulfonamide typically involves multiple steps, including the bromination of isoquinoline, followed by the introduction of the dimethylaminoethyl group and the sulfonamide group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-N-(2-(dimethylamino)ethyl)isoquinoline-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

7-Bromo-N-(2-(dimethylamino)ethyl)isoquinoline-5-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-N-(2-(dimethylamino)ethyl)isoquinoline-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives with different substituents, such as:

  • 7-Chloro-N-(2-(dimethylamino)ethyl)isoquinoline-5-sulfonamide
  • 7-Fluoro-N-(2-(dimethylamino)ethyl)isoquinoline-5-sulfonamide

Uniqueness

7-Bromo-N-(2-(dimethylamino)ethyl)isoquinoline-5-sulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific research applications and chemical synthesis.

Properties

Molecular Formula

C13H16BrN3O2S

Molecular Weight

358.26 g/mol

IUPAC Name

7-bromo-N-[2-(dimethylamino)ethyl]isoquinoline-5-sulfonamide

InChI

InChI=1S/C13H16BrN3O2S/c1-17(2)6-5-16-20(18,19)13-8-11(14)7-10-9-15-4-3-12(10)13/h3-4,7-9,16H,5-6H2,1-2H3

InChI Key

VWSSHAVLLRSOET-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNS(=O)(=O)C1=CC(=CC2=C1C=CN=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.